1-(2-Acetoxyethyl)-5,6-dichloro-3-ethyl-2-methyl-1H-benzo[d]imidazol-3-ium bromide
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Overview
Description
1-(2-Acetoxyethyl)-5,6-dichloro-3-ethyl-2-methyl-1H-benzo[d]imidazol-3-ium bromide is a synthetic organic compound belonging to the class of imidazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetoxyethyl)-5,6-dichloro-3-ethyl-2-methyl-1H-benzo[d]imidazol-3-ium bromide typically involves the following steps:
Formation of the Imidazole Ring: The initial step involves the formation of the imidazole ring through the cyclization of appropriate precursors.
Formation of the Imidazolium Salt: The final step involves the quaternization of the imidazole ring to form the imidazolium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Acetoxyethyl)-5,6-dichloro-3-ethyl-2-methyl-1H-benzo[d]imidazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized imidazolium derivatives, while substitution reactions can produce a variety of substituted imidazolium salts .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-Acetoxyethyl)-5,6-dichloro-3-ethyl-2-methyl-1H-benzo[d]imidazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Similarly, its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2-Acetoxyethyl)-5,6-dichloro-3-ethyl-2-methyl-1H-benzo[d]imidazol-3-ium bromide include other imidazolium salts, such as:
- 1,3-Diisopropylbenzimidazolium Bromide
- 1-Hexyl-2,3-dimethyl-1H-imidazol-3-ium Bromide
- 1-Substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the acetoxyethyl group enhances its solubility and reactivity, while the dichloro and ethyl groups contribute to its stability and potential biological activity .
Properties
CAS No. |
2870-35-1 |
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Molecular Formula |
C14H17BrCl2N2O2 |
Molecular Weight |
396.1 g/mol |
IUPAC Name |
2-(5,6-dichloro-3-ethyl-2-methylbenzimidazol-1-ium-1-yl)ethyl acetate;bromide |
InChI |
InChI=1S/C14H17Cl2N2O2.BrH/c1-4-17-9(2)18(5-6-20-10(3)19)14-8-12(16)11(15)7-13(14)17;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
KMXQIRZIDYZCMN-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C(=[N+](C2=CC(=C(C=C21)Cl)Cl)CCOC(=O)C)C.[Br-] |
Origin of Product |
United States |
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